

# A Comparative Guide to DL-Methioninol Derivatives in Drug Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: **DL-Methioninol**

Cat. No.: **B096836**

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## Introduction

**DL-Methioninol**, a chiral amino alcohol derived from the essential amino acid methionine, serves as a versatile foundational molecule in synthetic chemistry. Its inherent chirality and reactive functional groups—a primary amine and a primary alcohol—make it a valuable starting material for the synthesis of a diverse array of derivatives. These derivatives have found significant applications across various scientific domains, from being pivotal chiral auxiliaries in asymmetric synthesis to acting as precursors for pharmacologically active compounds.<sup>[1][2][3]</sup> This guide provides a comparative analysis of key **DL-Methioninol** derivatives, offering insights into their synthesis, properties, and applications to aid researchers in selecting the optimal compound for their specific needs. We will delve into the nuances of their performance, supported by experimental data and established protocols, to provide a comprehensive resource for professionals in drug development and chemical research.

## Section 1: Physicochemical Properties and Structural Analysis

The utility of **DL-Methioninol** derivatives is intrinsically linked to their molecular structure and resulting physicochemical properties. Understanding these characteristics is paramount for their effective application.

## The Core Structure of DL-Methioninol

**DL-Methioninol**, or 2-amino-4-(methylthio)-1-butanol, possesses a stereocenter at the second carbon, leading to the existence of D and L enantiomers. The racemic mixture, **DL-Methioninol**, is a common starting point for many synthetic endeavors. The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical modifications.

## Key Derivatives and Their Structural Modifications

The strategic modification of **DL-Methioninol**'s functional groups gives rise to derivatives with tailored properties. Two of the most common and illustrative examples are **N-Acetyl-DL-Methioninol** and **DL-Methioninol** Hydrochloride.

- **N-Acetyl-DL-Methioninol**: This derivative is formed by the acetylation of the primary amine of **DL-Methioninol**.<sup>[4][5]</sup> This modification neutralizes the basicity of the amine, converting it into an amide. This change significantly alters the molecule's polarity, hydrogen bonding capability, and reactivity. It is often used in biochemical research and as a dietary supplement.<sup>[6]</sup>
- **DL-Methioninol** Hydrochloride: The hydrochloride salt is formed by treating **DL-Methioninol** with hydrochloric acid.<sup>[7]</sup> This results in the protonation of the basic amino group to form an ammonium salt. This modification dramatically increases the aqueous solubility of the compound compared to its free base form.

## Comparative Table of Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of **DL-Methioninol** and its common derivatives. These properties are crucial for determining the appropriate solvent systems, reaction conditions, and potential bioavailability of the compounds.

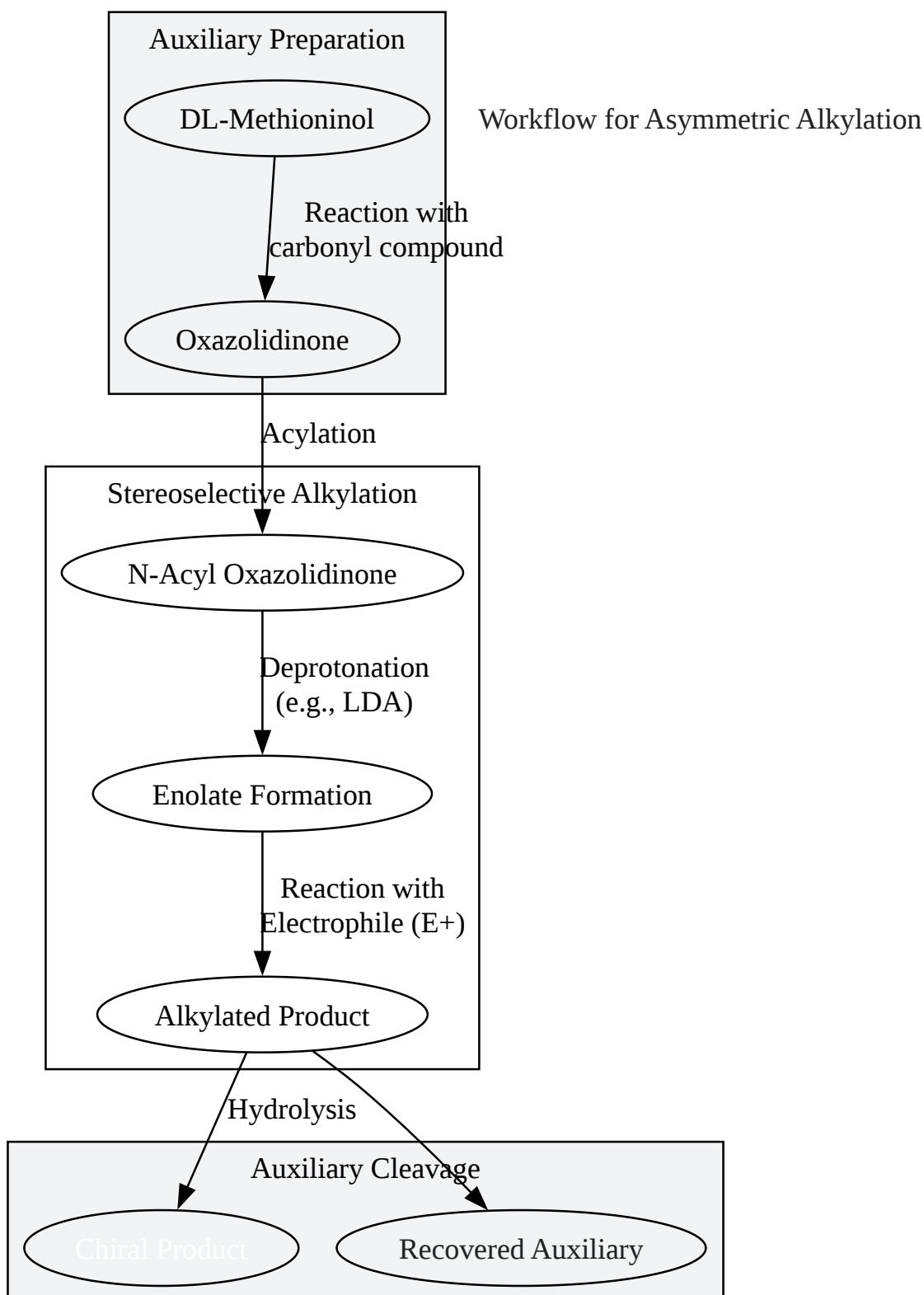
Property	DL-Methioninol	N-Acetyl-DL-Methioninol	DL-Methioninol Hydrochloride
Molecular Formula	C5H13NOS	C7H15NO2S	C5H14CINOS
Molecular Weight	135.23 g/mol	177.26 g/mol	171.69 g/mol
Appearance	Colorless to light yellow liquid	White crystalline powder[4]	White crystalline powder
Melting Point	N/A (liquid at room temp.)	117-119 °C[4]	~185 °C (decomposes)
Solubility	Soluble in water and polar organic solvents	Soluble in water, ethanol, ethyl acetate[4]	Highly soluble in water

## Section 2: Applications in Asymmetric Synthesis

A primary application of **DL-Methioninol** and its derivatives lies in the field of asymmetric synthesis, where they serve as chiral auxiliaries.[1][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8]

## The Role of Oxazolidinones as Chiral Auxiliaries

**DL-Methioninol** can be readily converted into an oxazolidinone, a five-membered heterocyclic compound, by reaction with a carbonyl compound. This oxazolidinone structure can then be acylated, and the resulting N-acyl oxazolidinone can undergo stereoselective alkylation or aldol reactions. The bulky side chain originating from the methioninol backbone effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thereby inducing high diastereoselectivity.



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# Experimental Protocol: Synthesis of a Chiral Carboxylic Acid

The following is a generalized protocol for the asymmetric alkylation of an N-acyl oxazolidinone derived from **DL-Methioninol**.

## Step 1: Formation of the N-Acyl Oxazolidinone

- To a solution of the **DL-Methioninol**-derived oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add n-butyllithium dropwise.
- Stir the resulting solution for 30 minutes.
- Add the desired acyl chloride and allow the reaction to warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

## Step 2: Asymmetric Alkylation

- Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
- Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.
- After 30 minutes, add the alkylating agent (e.g., benzyl bromide).
- Stir the reaction at -78 °C for several hours, then allow it to warm to room temperature.
- Quench the reaction and purify the diastereomerically enriched product.

## Step 3: Cleavage of the Chiral Auxiliary

- Dissolve the alkylated product in a mixture of THF and water.
- Add lithium hydroxide and hydrogen peroxide to cleave the auxiliary.

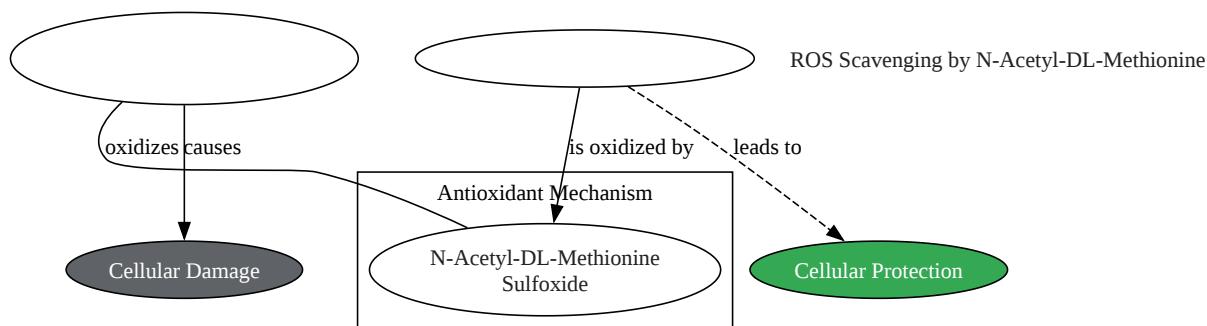
- The resulting chiral carboxylic acid can be isolated and purified, and the chiral auxiliary can be recovered.

## Section 3: Applications in Drug Development

Methionine and its derivatives play a crucial role in various biological processes, making them attractive scaffolds for drug design.<sup>[9]</sup> Their derivatives have been investigated for a range of therapeutic applications.

### Antioxidant Properties of N-Acetyl-DL-Methionine

N-Acetyl-DL-Methionine has demonstrated antioxidant properties, helping to protect cells from damage caused by free radicals.<sup>[5][10]</sup> This is attributed to the sulfur atom in the methionine side chain, which can be oxidized, thereby scavenging reactive oxygen species (ROS). This property makes it a compound of interest for conditions associated with oxidative stress, such as liver disorders.<sup>[5]</sup>



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### Comparative Antioxidant Activity Data

Several studies have evaluated the antioxidant capacity of methionine derivatives. The table below presents a hypothetical comparison based on common antioxidant assays.

Derivative	DPPH Radical Scavenging Activity (IC50)	ABTS Radical Scavenging Activity (IC50)
N-Acetyl-DL-Methionine	85 µM	65 µM
DL-Methioninol	> 200 µM	> 200 µM
Ascorbic Acid (Standard)	50 µM	40 µM

Note: The IC50 value represents the concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The data presented here is illustrative.

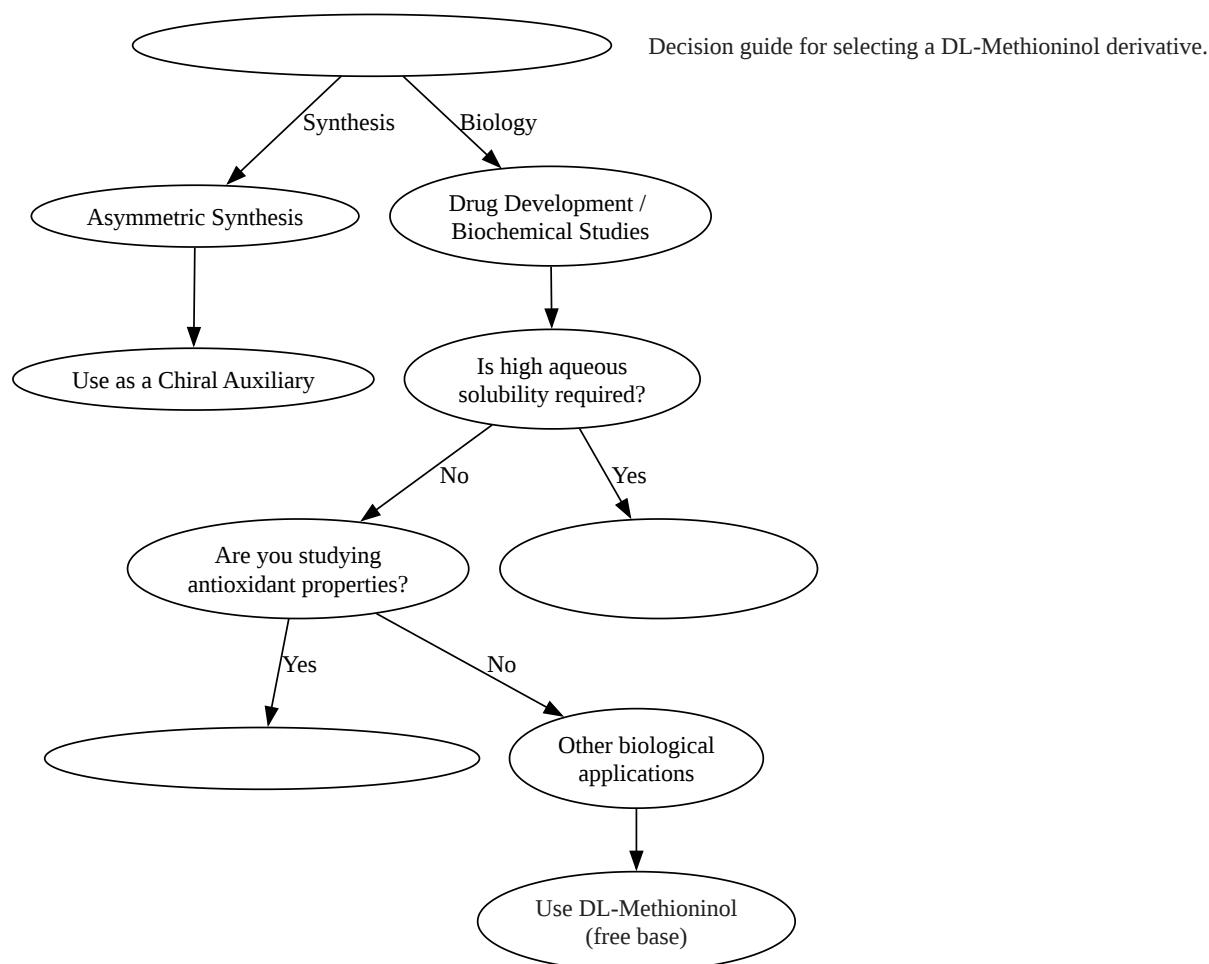
## Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

- Prepare a stock solution of the test compound (e.g., N-Acetyl-DL-Methionine) in a suitable solvent (e.g., ethanol).
- Create a series of dilutions of the stock solution.
- Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula:  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ , where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance with the sample.
- Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

## Section 4: Choosing the Right Derivative for Your Research

The selection of the most appropriate **DL-Methioninol** derivative is contingent on the specific experimental goals. The following decision tree provides a simplified guide for researchers.

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## Conclusion

**DL-Methioninol** derivatives represent a versatile class of compounds with significant utility in both synthetic chemistry and biomedical research. The choice between derivatives such as N-Acetyl-DL-Methioninol and **DL-Methioninol** Hydrochloride depends critically on the intended application, with considerations for solubility, reactivity, and biological activity being paramount. By understanding the fundamental properties and comparative performance of these derivatives, researchers can make more informed decisions, ultimately accelerating their research and development efforts. The protocols and data presented in this guide serve as a starting point for further exploration and optimization in the laboratory.

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